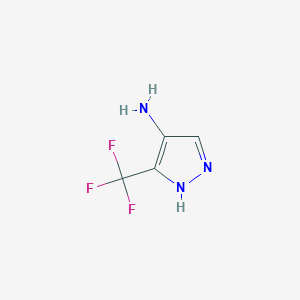

3-(Trifluoromethyl)-1H-pyrazol-4-amine

Beschreibung

BenchChem offers high-quality 3-(Trifluoromethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Efficacy: The Biological Activity and Rational Design of Trifluoromethyl-Substituted Pyrazoles

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern drug discovery. Among these, trifluoromethyl-substituted pyrazoles have emerged as a highly privileged class of compounds, demonstrating profound biological activities ranging from anti-inflammatory and immunomodulatory effects to potent anticancer and agrochemical applications. This technical guide explores the mechanistic rationale behind the trifluoromethyl (-CF₃) group's efficacy, details the molecular pathways of target inhibition, and provides self-validating, field-proven protocols for their synthesis and biological evaluation.

The Strategic Role of the Trifluoromethyl Group in Pyrazole Scaffolds

The pyrazole ring is a versatile, planar, and lipophilic heterocycle that readily participates in hydrogen bonding and π-π stacking interactions within biological targets[1]. The late-stage introduction or building-block integration of a -CF₃ group onto this nucleus—typically at the 3- or 5-position—profoundly alters its physicochemical and pharmacokinetic landscape[2].

From a bioisosteric perspective, the -CF₃ moiety frequently replaces methyl groups, halogens, or carbonyls. This substitution significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable sites[3]. Furthermore, the strong electron-withdrawing (inductive) nature of the -CF₃ group modulates the pKa of adjacent functional groups, optimizing target binding affinity while simultaneously increasing lipophilicity to improve cellular permeability[3].

Logical flow of CF3 substitution effects on pyrazole pharmacodynamics.

Mechanisms of Action: COX-2 Inhibition and Beyond

Selective COX-2 Inhibition

The hallmark biological activity of trifluoromethyl-substituted pyrazoles is their potent, selective inhibition of Cyclooxygenase-2 (COX-2)[2]. The structural basis for this selectivity lies in the subtle topological differences between the active sites of COX-1 and COX-2. COX-2 possesses a secondary hydrophobic side pocket bordered by Valine-523, whereas COX-1 contains a bulkier Isoleucine at this position, restricting access[4].

The -CF₃ group of pyrazole derivatives (such as the blockbuster drug celecoxib) inserts precisely into a small hydrophobic pocket formed by Ala-527, Val-349, Ser-530, and Leu-531[4]. Concurrently, accompanying sulfonamide or carboxamide groups project into the Val-523 side pocket. This dual-anchoring mechanism creates a slow, tight-binding inhibition profile that is highly selective for COX-2, mitigating the gastrointestinal toxicity typically associated with non-selective NSAIDs[1].

COX-2 signaling pathway and mechanism of CF3-pyrazole inhibition.

COX-Independent Immunomodulation

Recent pharmacological profiling demonstrates that certain 4,5-dihydro-3-trifluoromethyl pyrazoles exert profound immunosuppressive effects independent of COX-2 enzymatic inhibition[5]. These compounds inhibit T cell activation and the synthesis of downstream cytokines (IL-2, TNF-α, IFN-γ) by interfering with the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T cells (NFAT)[5].

Oncology and Agrochemical Applications

Beyond anti-inflammatory applications, the trifluoromethyl pyrazole core is highly effective in oncology and pest control. Pyrazole-tethered chalcone-pyrrole derivatives have shown promising antiproliferative activity against renal (UO-31) and leukemia cancer cell lines, outperforming standard agents like sunitinib in specific in vitro assays[6]. In the agrochemical sector, compounds like fipronil leverage the -CF₃ group to block GABA-gated chloride channels in insects. Novel Schiff base pyrazole conjugates have recently demonstrated superior anti-termite and anti-locust activities at microgram-per-milliliter concentrations[7].

Quantitative Pharmacological Data

The following table synthesizes recent quantitative data highlighting the potency and selectivity of various trifluoromethyl pyrazole derivatives across different biological targets:

| Compound / Scaffold | Primary Target / Assay | Key Metric (IC₅₀ / GI₅₀) | Selectivity Ratio | Reference |

| Compound 3b (Pyrazole-carboxamide) | COX-1 | IC₅₀: 0.46 µM | - | [1] |

| Compound 3g (Pyrazole-carboxamide) | COX-2 | IC₅₀: 2.65 µM | COX-2/COX-1: 1.68 | [1] |

| CF₃-Indomethacin Analogue | COX-2 (Intact 1483 cells) | IC₅₀: 0.15 µM | High COX-2 Selectivity | [4] |

| Compound 5a (Chalcone-pyrrole) | UO-31 Renal Cancer Cell Line | GI₅₀: 1.36 µM | - | [6] |

| Compound 3f (Schiff base pyrazole) | Termite Toxicity | LC₅₀: 0.001 µg/mL | - | [7] |

Synthetic Methodologies: A Causality-Driven Approach

Protocol 1: Regioselective Synthesis of 3-Trifluoromethylpyrazoles

Objective: Synthesize 1-aryl-3-trifluoromethylpyrazoles via the condensation of aryl hydrazines with trifluoromethyl-β-diketones.

Causality & Rationale: The strong electron-withdrawing nature of the -CF₃ group makes the adjacent carbonyl carbon highly electrophilic. However, regioselectivity (3-CF₃ vs. 5-CF₃) is dictated by the initial nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine. Controlling thermal energy and solvent polarity is critical to favor the thermodynamic 3-CF₃ product over the kinetic intermediate[8].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the selected trifluoromethyl-β-diketone in anhydrous ethanol.

-

Causality: Ethanol provides a protic environment that facilitates proton transfer during the cyclization and dehydration steps. Its boiling point (78°C) supplies optimal thermal energy to overcome the activation barrier without thermally degrading the intermediate hydrazone[8].

-

-

Addition: Add 1.1 equivalents of aryl hydrazine hydrochloride and 1.1 equivalents of triethylamine dropwise at 0°C.

-

Self-Validation: The release of the free hydrazine base should immediately alter the solution's color/opacity. If no change occurs, the triethylamine may be degraded; verify basicity with pH paper before proceeding.

-

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1).

-

Causality: Extended reflux ensures complete dehydration of the intermediate 5-hydroxy-5-trifluoromethyl-Δ²-pyrazoline into the fully aromatic pyrazole[8].

-

-

Workup: Concentrate the mixture under reduced pressure, extract with ethyl acetate (3 × 20 mL), and wash the organic layer with brine. Dry over anhydrous Na₂SO₄.

-

Purification: Purify the crude product via silica gel column chromatography to isolate the pure 3-trifluoromethylpyrazole regioisomer.

Biological Evaluation Protocols: A Self-Validating System

Protocol 2: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Determine the IC₅₀ and selectivity ratio of synthesized pyrazole derivatives against COX isoenzymes.

Causality & Rationale: COX enzymes convert arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This assay utilizes the intrinsic peroxidase activity of COX to catalyze the reaction of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin. Measuring resorufin fluorescence provides a highly sensitive, direct correlation to COX enzymatic activity[1].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin.

-

Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzyme. Omitting it will yield false negatives and zero baseline fluorescence.

-

-

Enzyme Incubation: Add recombinant human COX-1 or COX-2 to the microplate wells. Add the test compound dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 15 minutes.

-

Self-Validation: Always include a vehicle control (DMSO only) and a positive control (e.g., Celecoxib). If the positive control fails to inhibit fluorescence compared to the vehicle, the enzyme batch or hematin cofactor is compromised.

-

-

Reaction Initiation: Add arachidonic acid and ADHP to all wells. Incubate for exactly 5 minutes at room temperature in the dark.

-

Causality: Strict timing and light protection are required because resorufin is subject to over-oxidation and photobleaching over extended periods, which will skew the kinetic data.

-

-

Detection: Read fluorescence using a microplate reader at Ex/Em = 530-540 nm / 585-595 nm. Calculate the IC₅₀ using non-linear regression analysis of the dose-response curves.

Conclusion

The strategic integration of the trifluoromethyl group into the pyrazole scaffold remains a masterclass in rational drug design. By simultaneously enhancing metabolic stability, modulating lipophilicity, and dictating precise steric interactions within target binding pockets (such as the COX-2 Val-523 side pocket), CF₃-pyrazoles offer an unparalleled platform for developing highly selective therapeutics. As methodologies for late-stage trifluoromethylation and regioselective cyclization continue to evolve, the therapeutic horizon for these compounds will undoubtedly expand further into novel oncological and immunomodulatory frontiers.

References

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review - ResearchGate 2

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed (Elsevier) 8

-

Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors - PubMed 5

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed Central (BMC Chemistry) 1

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - ACS Publications 3

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - ACS Publications 4

-

Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed 6

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - ResearchGate (Springer) 7

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Pharmacological Evolution of 3-(Trifluoromethyl)-1H-pyrazol-4-amine

Executive Summary

The compound 3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 1248452-50-7)[1], along with its methylated derivative 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 1006436-44-7)[2], represents a "privileged scaffold" in modern medicinal chemistry[3]. Characterized by a five-membered heteroaromatic ring substituted with a highly electronegative trifluoromethyl (-CF₃) group and a primary amine, this building block has become instrumental in the design of next-generation therapeutics. Its primary applications span the development of highly selective kinase inhibitors (particularly TrkA inhibitors for chronic pain and oncology)[4] and its emerging role as a critical linker in Proteolysis Targeting Chimeras (PROTACs)[2].

This whitepaper provides an in-depth technical analysis of the historical context, the mechanistic rationale behind its structural features, and the evolution of its chemical synthesis from cumbersome multi-step processes to highly efficient one-pot methodologies.

The Fluorine Revolution & Mechanistic Rationale

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed drug discovery. The trifluoromethyl moiety is ubiquitous in medicinal chemistry due to its well-documented ability to improve metabolic stability, cell permeability, and target binding potency[5].

When positioned at the 3-position of a pyrazole ring, the -CF₃ group exerts profound stereoelectronic effects:

-

pKa Modulation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the adjacent pyrazole nitrogen (NH). This increases the acidity of the proton, transforming the pyrazole into a superior hydrogen-bond donor. This is a critical feature when designing kinase inhibitors, as the pyrazole core frequently anchors the molecule to the ATP-binding hinge region of the kinase.

-

Amine Deactivation: The inductive pull of the -CF₃ group also reduces the basicity and nucleophilicity of the 4-amino group. In a biological setting, this prevents rapid oxidative deamination by metabolic enzymes (like CYPs), thereby extending the drug's half-life.

-

Lipophilic Shielding: The bulky, lipophilic -CF₃ group enhances membrane permeability, allowing complex hybrid molecules and bulky PROTAC degraders to cross lipid bilayers more efficiently[5].

Evolution of Chemical Synthesis

Historically, the synthesis of 4-amino-3-(trifluoromethyl)pyrazoles was a labor-intensive endeavor fraught with low overall yields and the need for hazardous reagents.

The Traditional Multi-Step Route

Early synthetic pathways required at least three distinct stages[6]:

-

Oximation: A 1,3-diketone was reacted with sodium nitrite to form an oxime intermediate, which had to be isolated and purified.

-

Cyclization: The oxime was treated with hydrazine to form a nitrosopyrazole intermediate, requiring a second isolation step.

-

Reduction: The nitrosopyrazole was subjected to high-pressure hydrogenation using a palladium-on-carbon (Pd/C) catalyst to yield the final aminopyrazole.

This approach was heavily criticized for its inability to be performed in a single reactor, the high cost of palladium catalysts, and the extensive labor required for intermediate purification[6].

The Modern One-Pot Methodology

A breakthrough in the synthesis of these scaffolds was achieved by utilizing lithium enolates in a highly controlled, one-pot cascade reaction[6]. By using lithium 4,4,4-trifluoro-1-phenylbutadionate (or similar derivatives) as the starting material, researchers eliminated the need for heavy metal catalysts and intermediate isolation.

In this optimized route, glacial acetic acid serves a dual purpose: it acts as the organic solvent and provides the acidic environment necessary for the initial nitrosation. Following the formation of the nitroso-intermediate in situ, an excess of hydrazine hydrate is introduced. The hydrazine acts bilaterally—first as the nucleophile to close the pyrazole ring, and second as a mild, metal-free reducing agent that converts the nitroso group directly into the primary amine[6].

Evolution of synthetic workflows from multi-step isolation to modern one-pot methodology.

Validated Experimental Protocol: One-Pot Synthesis

The following protocol details the synthesis of the 5-phenyl derivative of 3-(trifluoromethyl)-1H-pyrazol-4-amine, demonstrating the self-validating nature of the one-pot methodology[6].

Reagents & Materials:

-

Lithium 4,4,4-trifluoro-1-phenylbutadionate (4.5 mmol)

-

Sodium nitrite (NaNO₂, 5.2 mmol)

-

Hydrazine hydrate (N₂H₄·H₂O, 36.0 mmol)

-

Glacial acetic acid (3 mL)

-

Deionized water

Step-by-Step Methodology:

-

Preparation of the Enolate Solution: Dissolve 1.0 g (4.5 mmol) of lithium 4,4,4-trifluoro-1-phenylbutadionate in 3 mL of glacial acetic acid. Causality: Acetic acid ensures the solubility of the enolate while providing the necessary protons to generate nitrous acid (HONO) in the next step.

-

Nitrosation: Cool the reaction vessel to 10–20°C. Slowly add a solution of 0.36 g (5.2 mmol) of sodium nitrite dissolved in 3 mL of water under continuous stirring. Stir the reaction mass for exactly 1 hour. In-Process Control: The solution will undergo a distinct color change as the nitroso-intermediate forms. Maintaining the temperature below 20°C prevents the degradation of the unstable nitrous acid[6].

-

Cyclization and Reduction: To the same reactor, slowly add 1.8 g (36.0 mmol) of hydrazine hydrate. Stir the mixture vigorously for 3 hours. Causality: The massive excess of hydrazine (approx. 8 equivalents) is deliberate; 1 equivalent is consumed in the cyclization to form the pyrazole ring, while the remaining excess acts as a chemical reductant to convert the nitroso group (-NO) to an amine (-NH₂), bypassing the need for palladium[6].

-

Maturation & Precipitation: Allow the reaction mass to stand at room temperature for 20 hours. Self-Validation: The target compound will spontaneously precipitate out of the solution as a yellow powder, indicating reaction completion.

-

Isolation: Filter the precipitate, wash thoroughly with cold water on the filter to remove residual acetic acid and unreacted hydrazine, and dry in air.

-

Yield: The process yields approximately 0.95 g of the target aminopyrazole (93% yield) with a melting point of 123-125°C[6].

Quantitative Comparison of Synthetic Routes

| Metric | Traditional Multi-Step | Modern One-Pot Method |

| Number of Reactors | 3 | 1 |

| Intermediate Isolations | 2 | 0 |

| Reduction Catalyst | Palladium on Carbon (Pd/C) | Hydrazine Hydrate (Excess) |

| Reaction Temperature | Requires elevated heat/pressure | Ambient (10°C to 20°C) |

| Overall Yield | ~60-75% | 93% |

Applications in Advanced Drug Discovery

TrkA Kinase Inhibitors for Pain and Oncology

The 3-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a critical component in the synthesis of bicyclic ureas, thioureas, and guanidines designed to inhibit Tropomyosin receptor kinase A (TrkA)[4]. TrkA is a high-affinity receptor activated by Nerve Growth Factor (NGF). In preclinical models, tumor cells and macrophages secrete NGF, which directly stimulates TrkA located on peripheral pain fibers, leading to severe cancer-related pain[4].

Furthermore, osteolytic bone metastases—a frequent complication in advanced breast and prostate cancers—are driven by this pathway. Inhibitors utilizing the trifluoromethyl-pyrazole core act as competitive ATP hinge-binders. By blocking TrkA activation, these compounds not only provide analgesic effects superior to high-dose morphine but also induce apoptosis in proliferating osteoblasts, halting bone metastasis[4].

TrkA signaling pathway and the mechanism of action of pyrazole-based kinase inhibitors.

PROTAC Linkerology and Protein Degraders

Beyond traditional occupancy-driven pharmacology, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 1006436-44-7) is heavily utilized as a "Protein Degrader Building Block"[2]. In the design of PROTACs, the primary amine at the 4-position serves as an ideal synthetic handle for amide coupling or reductive amination to attach PEG or alkyl linkers. Meanwhile, the trifluoromethyl-pyrazole moiety acts as the highly specific "warhead" that binds to the target protein of interest (POI). The resulting chimeric molecule successfully bridges the POI to an E3 ubiquitin ligase, tagging the disease-causing protein for proteasomal degradation.

References

-

Apollo Scientific. 1248452-50-7 Cas No. | 3-(Trifluoromethyl)-1H-pyrazol-4-amine. Retrieved from 1

-

Calpaclab. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, min 96%, 100 mg - Lab Supplies. Retrieved from 2

-

Google Patents (RU2642924C1). Method of producing 5-phenyl-3-(trifluoromethyl)-1n-pyrazole-4-amine. Retrieved from 6

-

Google Patents (PT2920166T). Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. Retrieved from4

-

ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from 3

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved from5

Sources

- 1. 1248452-50-7 Cas No. | 3-(Trifluoromethyl)-1H-pyrazol-4-amine | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]

Strategic Integration of 3-(Trifluoromethyl)-1H-pyrazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The design of highly selective, metabolically stable pharmacophores is the cornerstone of modern drug discovery. Among privileged scaffolds, 3-(trifluoromethyl)-1H-pyrazol-4-amine has emerged as a critical building block[1]. By combining the unique stereoelectronic properties of a trifluoromethyl (-CF₃) group with the hydrogen-bonding capacity of a pyrazole core and the synthetic versatility of a primary amine, this compound serves as a linchpin in the development of targeted kinase inhibitors, anti-mycobacterial agents, and Proteolysis Targeting Chimeras (PROTACs). This whitepaper explores the physicochemical rationale, primary therapeutic applications, and validated synthetic protocols for deploying this scaffold in medicinal chemistry.

Physicochemical Rationale: The "Why"

The utility of 3-(trifluoromethyl)-1H-pyrazol-4-amine is driven by three distinct structural features:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of fluorine significantly enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability[2]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the adjacent pyrazole nitrogens. This alters the hydrogen-bond donor/acceptor profile, optimizing the molecule for binding within the hydrophobic pockets of target proteins while simultaneously blocking cytochrome P450-mediated oxidation at the 3-position[3].

-

The Pyrazole Core: Acting as an aryl bioisostere, the pyrazole ring is a well-established hinge-binding motif[4]. In kinase inhibitors, the nitrogen atoms serve as critical hydrogen-bond acceptors and donors, interacting directly with the peptide backbone of the kinase hinge region[3].

-

The 4-Amine Functionality: The primary amine provides a highly reactive nucleophilic center. It allows for divergent functionalization—such as amidation, urea formation, or conversion to an azide for click chemistry—without disrupting the fundamental binding interactions of the pyrazole core[5].

Primary Application I: Tropomyosin Receptor Kinase A (TrkA) Inhibitors

Mechanistic Causality

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF). Overexpression and hyperactivation of the NGF/TrkA pathway are heavily implicated in chronic inflammatory pain, neuropathic pain, and various oncogenic processes (e.g., neuroblastoma and prostate bone metastases)[6],[7].

When 3-(trifluoromethyl)-1H-pyrazol-4-amine is integrated into bicyclic urea, thiourea, or cyanoguanidine derivatives, it acts as a potent Type I or Type II kinase inhibitor[6],[4]. The pyrazole nitrogen forms essential hydrogen bonds with the hinge region residues of TrkA (typically Glu590 and Met592 in the ATP pocket). Simultaneously, the -CF₃ group is directed into a deep, lipophilic selectivity pocket adjacent to the ATP-binding site[3]. This dual-action binding significantly increases the residence time of the inhibitor and ensures high selectivity over off-target kinases, mitigating the gastrointestinal and cardiovascular side effects commonly associated with NSAIDs or COX-1 inhibitors[7].

TrkA Signaling Pathway and the mechanism of 3-CF3-Pyrazole ATP-competitive inhibition.

Primary Application II: Anti-Mycobacterial Agents

Mechanistic Causality

The treatment of Mycobacterium tuberculosis requires molecules capable of penetrating a highly lipophilic, mycolic acid-rich cell wall. Researchers have successfully utilized 3-(trifluoromethyl)-1H-pyrazol-4-amine as a precursor to synthesize fluorinated pyrazolo-1,2,3-triazole hybrids via Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[5]. The synergistic combination of the pyrazole and triazole pharmacophores, bolstered by the lipophilic -CF₃ group, facilitates excellent cellular penetration and disrupts mycobacterial cell wall synthesis with minimal mammalian cytotoxicity[5].

Quantitative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) data for representative pyrazolo-1,2,3-triazole hybrids synthesized from this core, evaluated against Mycobacterium smegmatis (MC² 155) and the A549 human lung carcinoma cell line[5].

| Compound ID | R-Group Modification (Triazole C-4) | MIC against M. smegmatis (µg/mL) | Cytotoxicity (A549 Cell Line) |

| 1 (Precursor) | N/A (Unmodified Amine) | > 50.00 | High |

| 5q | 4-methoxybenzoyl | 15.34 | Lowest (Highly Favorable) |

| 7b | 4-fluorophenyl | 16.18 | Moderate |

| 7c | 4-chlorophenyl | 16.60 | Moderate |

Primary Application III: Targeted Protein Degradation (PROTACs)

Mechanistic Causality

In the rapidly expanding field of targeted protein degradation, 3-(trifluoromethyl)-1H-pyrazol-4-amine is highly valued as a target-protein ligand (warhead) building block[1]. The 4-amine position serves as an ideal "exit vector." Because the pyrazole nitrogens and the -CF₃ group are deeply buried in the target protein's binding pocket, the 4-amine points outward toward the solvent. This allows medicinal chemists to attach flexible PEG or alkyl linkers via simple amide coupling without causing steric clashes that would disrupt the warhead's binding affinity.

Ternary complex formation in PROTACs utilizing the 4-amine as a linker exit vector.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Traditional syntheses of this building block require multiple isolation steps. The following optimized, one-pot methodology leverages glacial acetic acid as both the solvent and the acid catalyst, eliminating the need to isolate the intermediate oxime and driving the yield to 93%[8].

Step-by-Step Methodology:

-

Initiation: In a flat-bottomed flask equipped with a magnetic stirrer, ice bath, and dropping funnel, dissolve 4,4,4-trifluoro-1-phenylbutadionate lithium (4.5 mmol) in 3 mL of glacial acetic acid[8].

-

Nitrosation: Cool the mixture to 10–16 °C. Add a solution of sodium nitrite (5.2 mmol) in 3 mL of water dropwise over 15 minutes. Stir for 1 hour. Causality: The low temperature prevents the decomposition of the nitrous acid generated in situ, ensuring complete conversion to the oxime intermediate.

-

Cyclization & Reduction: Without isolating the intermediate, add an excess of hydrazine hydrate (36.0 mmol) dropwise. Stir the reaction mass for 3 hours at room temperature, then maintain for 20 hours[8]. Causality: The excess hydrazine serves a dual purpose: it cyclizes the oxime into a nitrosopyrazole and immediately reduces the nitroso group to the target amine, bypassing the need for palladium-catalyzed hydrogenation[8].

-

Self-Validation & Isolation: The reaction is self-indicating; upon completion, a distinct yellow precipitate forms. Filter the precipitate, wash thoroughly with deionized water to remove acetic acid and unreacted hydrazine, and air-dry[8].

-

Quality Control: Confirm purity via GC-MS (target m/z: 227). The melting point should strictly read 123–125 °C[8].

Protocol B: Synthesis of Pyrazolo-1,2,3-triazole Hybrids via Click Chemistry

To utilize the scaffold for anti-mycobacterial applications, the 4-amine must be converted into an azide for subsequent CuAAC[5].

Step-by-Step Methodology:

-

Acylation: React 3-(trifluoromethyl)-1H-pyrazol-4-amine with chloroacetyl chloride in the presence of triethylamine (DCM solvent, 0 °C to RT) to yield the α-chloroacetamide intermediate[5].

-

Azidation: Treat the intermediate with sodium azide (NaN₃) in DMF at 60 °C for 4 hours. Self-Validation: Monitor the reaction via FTIR spectroscopy. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful substitution.

-

CuAAC (Click Reaction): Combine the resulting azide (1.0 eq) with a terminal alkyne (e.g., 4-ethynylanisole, 1.1 eq) in a 1:1 mixture of tert-butanol and water[5].

-

Catalysis: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling) and ensuring strict regioselectivity for the 1,4-disubstituted triazole.

-

Self-Validation & Isolation: The reaction typically completes within 6–8 hours (monitor via TLC for the disappearance of the azide spot). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography to yield the final hybrid[5].

References

- Method of producing 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine. Patent RU2642924C1. Google Patents.

-

Emmadi, N.R., Bingi, C., Kotapalli, S.S., Ummanni, R., Nanubolu, J.B., Atmakur, K. Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters 25.15 (2015): 2918-2922. URL: [Link]

- Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. Patent PT2920166T (Also published as US20050009859A1). Google Patents.

-

Zhao, Z., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules 27.2 (2022): 372. URL: [Link]

-

Karrouchi, K., et al. Synthesis, Pharmacological Activities and SAR Studies of Pyrazole Derivatives. Molecules 23.1 (2018): 134. URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scispace.com [scispace.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 7. PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 8. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]

Engineering Next-Generation Kinase Inhibitors: The Strategic Role of 3-(Trifluoromethyl)-1H-pyrazol-4-amine

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The integration of fluorinated heterocycles into drug structures has become a cornerstone strategy for overcoming these liabilities [3]. Among these privileged scaffolds, 3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives stand out as exceptional building blocks.

By unifying the metabolic robustness of the trifluoromethyl (

Physicochemical Rationale: The Advantage

The substitution of a standard methyl group with a trifluoromethyl group on a pyrazole ring is not merely a structural tweak; it fundamentally alters the electronic and physicochemical landscape of the molecule.

-

Modulation of pKa and Hydrogen Bonding : The strong electron-withdrawing nature of the

group drastically lowers the pKa of the adjacent pyrazole NH. This transforms the pyrazole from a weak hydrogen bond donor into a highly polarized, potent donor. In the context of kinase inhibitors, this enhanced acidity strengthens the critical hydrogen bond with the backbone carbonyls in the ATP-binding hinge region. -

Metabolic Shielding : The robust C-F bonds block cytochrome P450-mediated oxidation at the 3-position, a common metabolic liability in un-substituted or methyl-substituted pyrazoles.

-

Lipophilic Efficiency : The

group increases the overall lipophilicity (

Quantitative Comparison of Pyrazole Scaffolds

To illustrate the profound impact of the

| Property | 1H-Pyrazole | 3-Methyl-1H-pyrazole | 3-(Trifluoromethyl)-1H-pyrazole | Impact on Drug Design |

| Lipophilicity ( | Base (0) | ~ +0.5 | ~ +1.1 | Enhances membrane permeability and hydrophobic pocket occupation. |

| pKa (NH acidity) | 14.2 | 14.8 | ~ 11.5 | Increased acidity strengthens H-bond donor capacity at kinase hinge regions. |

| Metabolic Stability | Susceptible | Benzylic oxidation risk | Highly stable | |

| Nucleophilicity (C4-Amine) | High | Very High | Attenuated / Controlled | Prevents off-target reactivity while allowing controlled derivatization. |

Core Synthetic Methodology

The traditional synthesis of 4-aminopyrazoles often involves multi-step sequences requiring the isolation of unstable nitroso or oxime intermediates, leading to significant yield attrition. To optimize throughput and safety, we employ a highly efficient, self-validating one-pot protocol that utilizes glacial acetic acid as a dual-purpose solvent and catalyst [1].

Protocol: One-Pot Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Reagents Required:

-

Lithium 4,4,4-trifluoro-1-phenylbutadionate (1,3-dicarbonyl precursor)

-

Sodium nitrite (

, aqueous solution) -

Hydrazine hydrate (

, excess) -

Glacial acetic acid

Step-by-Step Workflow & Causality:

-

Nitrosation (10–20°C): Dissolve the lithium 4,4,4-trifluoro-1-phenylbutadionate in glacial acetic acid. Cool the reactor to 10–20°C. Add the aqueous

solution dropwise under continuous stirring.-

Causality: Acetic acid serves as both the solvent and the acid catalyst required to generate the active nitrosonium ion (

) from

-

-

Cyclization and Reduction: After 1 hour of stirring, introduce an excess of hydrazine hydrate directly into the reaction vessel. Stir for 3 hours, then allow the mixture to stand at room temperature for 20 hours.

-

Causality: The addition of hydrazine initiates a tandem reaction. First, it condenses with the dicarbonyl/oxime intermediate to close the pyrazole ring. Second, the excess hydrazine acts as an in situ reducing agent, converting the intermediate nitroso/oxime group directly into the target 4-amino group.

-

-

Isolation: The target compound precipitates directly from the reaction mixture. Filter the precipitate, wash with water, and air-dry.

-

Causality: Conducting this in a single reactor avoids the hazardous isolation of the intermediate nitroso-pyrazole. The spontaneous precipitation drives the equilibrium forward, yielding the target aminopyrazole at ~93% yield [1].

-

Validation & Quality Control (Self-Validating System):

To ensure the integrity of the protocol, the product must be validated via LC-MS (confirming the mass of the

One-pot synthetic workflow for 3-(trifluoromethyl)-1H-pyrazol-4-amine.

Derivatization and Application in Drug Discovery

Once the core 3-(trifluoromethyl)-1H-pyrazol-4-amine is synthesized, the 4-amino group serves as a highly reactive nucleophilic handle. It can be readily functionalized into complex amides, ureas, or cyanoguanidines using standard coupling reagents (e.g., HATU, triphosgene).

Case Study: TrkA Kinase Inhibitors for Chronic Pain

A premier application of this scaffold is the development of Tropomyosin receptor kinase A (TrkA) inhibitors [2]. TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling axis is a primary driver of chronic pain, hyperalgesia, and tumor-induced bone pain. Traditional pain management relies heavily on opioids or NSAIDs, which carry severe side effects, including addiction and gastrointestinal toxicity [2].

By incorporating the 3-(trifluoromethyl)-1H-pyrazol-4-amine moiety into a bicyclic urea framework, researchers have developed highly potent and selective TrkA inhibitors.

Mechanistic Advantages of the Scaffold:

-

Hinge Binding: The acidic NH of the pyrazole forms a robust, directional hydrogen bond with the backbone carbonyl of Met592 in the TrkA hinge region.

-

Selectivity Pocket Occupation: The

group projects perfectly into the deep, hydrophobic DFG-out or DFG-in selectivity pockets of the kinase. Its unique steric bulk and fluorine-protein interactions prevent the molecule from binding to off-target kinases, thereby mitigating off-target toxicity.

Mechanism of TrkA kinase inhibition by CF3-pyrazole derivatives in pain signaling.

Conclusion

The 3-(trifluoromethyl)-1H-pyrazol-4-amine scaffold is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the

References

- Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine (RU2642924C1).

- Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (PT2920166T).

- FDA-Approved Fluorinated Heterocyclic Drugs

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-(Trifluoromethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive framework for the determination and prediction of the thermodynamic properties of 3-(trifluoromethyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this document emphasizes the methodologies required to obtain critical thermodynamic parameters. It serves as a detailed manual, outlining both state-of-the-art experimental techniques and robust computational chemistry protocols. By synthesizing established principles with field-proven insights, this guide aims to empower researchers to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of Trifluoromethyl-Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (-CF₃) group into organic molecules can dramatically and often favorably alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Specifically, trifluoromethylpyrazoles have garnered substantial attention as potent anti-inflammatory and antibacterial agents.[1]

3-(Trifluoromethyl)-1H-pyrazol-4-amine combines the privileged pyrazole scaffold with the influential trifluoromethyl group and an amino moiety, suggesting its potential as a valuable building block in drug discovery. A thorough understanding of its thermodynamic properties is paramount for several reasons:

-

Polymorph Screening and Stability: Thermodynamic data are crucial for identifying and characterizing different crystalline forms (polymorphs), which can have profound effects on a drug's solubility, bioavailability, and stability.

-

Process Chemistry and Safety: Knowledge of melting points, decomposition temperatures, and heat capacity is essential for the safe and efficient design of synthesis, purification, and formulation processes at scale.

-

Computational Modeling and Drug Design: Accurate experimental values for properties like the enthalpy of formation are vital for benchmarking and validating computational models, which are increasingly used to predict the properties of new drug candidates.

This guide provides detailed, step-by-step methodologies for the experimental determination and computational prediction of the key thermodynamic properties of 3-(trifluoromethyl)-1H-pyrazol-4-amine.

Synthesis and Characterization

Prior to any thermodynamic investigation, the synthesis and unambiguous characterization of a pure sample of 3-(trifluoromethyl)-1H-pyrazol-4-amine are required. While a specific, optimized synthesis for this exact molecule is not detailed in the literature, several established methods for the synthesis of trifluoromethyl-substituted pyrazoles can be adapted. A common and effective strategy involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.[2]

A plausible synthetic workflow is outlined below.

Caption: A potential synthetic route to 3-(trifluoromethyl)-1H-pyrazol-4-amine.

Once synthesized, the compound's identity and purity must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To confirm the empirical formula.

Only a well-characterized, high-purity sample should be used for the thermodynamic measurements described in the following sections.

Experimental Determination of Thermodynamic Properties

This section details the primary experimental techniques for measuring the key thermodynamic properties of a solid organic compound.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques that provide information on the thermal stability, melting behavior, and heat capacity of a material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the melting point (Tₘ), enthalpy of fusion (ΔHfus), and heat capacity (Cₚ).

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).[3]

-

Sample Preparation: Accurately weigh 2-5 mg of 3-(trifluoromethyl)-1H-pyrazol-4-amine into a clean aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.[3]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[4]

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tₘ): The onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

-

Heat Capacity (Cₚ): Determined from the heat flow signal in a region with no thermal transitions.

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA's balance and temperature sensors.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).[5]

-

Instrument Setup: Place the pan onto the TGA's highly sensitive microbalance within the furnace.

-

Experimental Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).[6]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Table 1: Expected Data from Thermal Analysis

| Property | Symbol | Technique | Description |

| Melting Point | Tₘ | DSC | Temperature at which the solid-liquid phase transition occurs. |

| Enthalpy of Fusion | ΔHfus | DSC | The heat required to induce the solid-liquid phase transition. |

| Heat Capacity | Cₚ | DSC | The amount of heat required to raise the temperature of the sample by 1°C. |

| Decomposition Temperature | Td | TGA | Temperature at which the compound begins to chemically degrade. |

Combustion Calorimetry: Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property. For organic compounds, it is typically determined by measuring the enthalpy of combustion (ΔH°c) using bomb calorimetry. The combustion of organofluorine compounds presents specific challenges due to the formation of highly corrosive hydrogen fluoride (HF) and potentially carbon tetrafluoride (CF₄).[8] A rotating-bomb calorimeter is often employed to ensure that the final products in the bomb are in a well-defined and homogeneous state.

Caption: Workflow for determining the enthalpy of formation via rotating-bomb calorimetry.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation:

-

A pellet of the sample (approx. 1 g) is prepared. An auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) may be used to promote complete combustion.

-

The pellet is placed in a platinum crucible.

-

A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to dissolve the acid products.[9]

-

-

Bomb Assembly:

-

A fuse wire is connected to the electrodes, positioned just above the sample.

-

The bomb is sealed and flushed with oxygen, then filled to a pressure of approximately 30 atm.

-

-

Calorimetric Measurement:

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

After combustion, the bomb is rotated to ensure all HF gas dissolves in the water.

-

-

Product Analysis:

-

The gaseous products are analyzed for CO₂ and any unreacted O₂. If the compound is highly fluorinated, analysis for CF₄ is also necessary.[10]

-

The bomb is opened, and the aqueous solution is collected. The total acidity is determined by titration with a standard base to quantify the amounts of HF and nitric acid (formed from residual nitrogen in the bomb) produced.

-

-

Calculations:

-

The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a certified standard like benzoic acid).

-

Corrections are applied for the heat of combustion of the fuse wire and the auxiliary substance, and for the heat of formation of nitric acid.

-

The standard enthalpy of combustion (ΔH°c) of 3-(trifluoromethyl)-1H-pyrazol-4-amine is then calculated.

-

Finally, the standard enthalpy of formation (ΔH°f) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).[8][10]

-

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict the thermodynamic properties of molecules.[1] These calculations can provide valuable insights, especially when experimental data is unavailable.

DFT Methodology

The standard enthalpy of formation in the gas phase can be calculated from first principles using atomization or isodesmic reaction schemes.[11] The general workflow involves geometry optimization, frequency calculation, and single-point energy calculation.

Sources

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 4-amino-3-(trifluoromethyl)pyridine (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 8. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. publications.iupac.org [publications.iupac.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Building Block: 3-(Trifluoromethyl)-1H-pyrazol-4-amine in the Synthesis of Bioactive Heterocycles

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic core like pyrazole, the resulting building blocks become powerful tools for the synthesis of novel bioactive compounds. 3-(Trifluoromethyl)-1H-pyrazol-4-amine is a prime example of such a versatile intermediate, offering multiple reaction sites for the construction of complex fused heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 3-(Trifluoromethyl)-1H-pyrazol-4-amine in the synthesis of high-value compounds, with a focus on pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, two scaffolds prevalent in kinase inhibitor discovery.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 3-(Trifluoromethyl)-1H-pyrazol-4-amine stems from its unique electronic and structural features. The electron-withdrawing nature of the trifluoromethyl group at the 3-position influences the acidity of the pyrazole N-H protons and the nucleophilicity of the 4-amino group. The two ring nitrogen atoms and the exocyclic amino group provide multiple sites for functionalization, allowing for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)-1H-pyrazol-4-amine

| Property | Value | Source |

| Molecular Formula | C₄H₄F₃N₃ | N/A |

| Molecular Weight | 151.09 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline powder | N/A |

| Melting Point | 135-139 °C | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | N/A |

The reactivity of this building block can be summarized as follows:

-

N-Functionalization of the Pyrazole Ring: The N1 and N2 positions of the pyrazole ring can undergo alkylation or arylation, although regioselectivity can be a challenge due to the similar electronic environments of the two nitrogen atoms.[1]

-

Reactions of the 4-Amino Group: The primary amino group is a key handle for a variety of transformations, including acylation, condensation, and diazotization reactions.

-

Annulation Reactions: The ortho-relationship of the amino group and the pyrazole ring C5-H allows for the construction of fused heterocyclic systems through cyclization reactions.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The structural similarity of this fused ring system to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases. 3-(Trifluoromethyl)-1H-pyrazol-4-amine serves as an excellent precursor for the synthesis of these valuable compounds.

Protocol 1: Two-Step Synthesis of 3-(Trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4-one via Gould-Jacobs Reaction

A common and reliable method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core is an adaptation of the Gould-Jacobs reaction. This involves an initial condensation of the aminopyrazole with an alkoxymethylenemalonate derivative, followed by a thermal cyclization.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Step 1: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(Trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq.) in diphenyl ether.

-

Reagent Addition: Add diethyl ethoxymethylenemalonate (DEEM, 1.1 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((3-(trifluoromethyl)-1H-pyrazol-4-yl)amino)methylene)malonate, will precipitate. Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

Step 2: Thermal Cyclization

-

Reaction Setup: Place the intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

-

Work-up: Cool the reaction mixture to room temperature. The product, 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, will precipitate. Collect the solid by filtration, wash with a suitable solvent like ethyl acetate or hexane, and dry. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

High-Boiling Point Solvents: The use of high-boiling point solvents like diphenyl ether or Dowtherm A is crucial for achieving the high temperatures required for the intramolecular cyclization (Step 2).

-

Stoichiometry: A slight excess of DEEM is used in Step 1 to ensure complete consumption of the starting aminopyrazole.

Diagram 1: Gould-Jacobs Reaction Workflow

Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.

Application in the Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system found in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. The synthesis of this ring system can be efficiently achieved from 3-(trifluoromethyl)-1H-pyrazol-4-amine through condensation with 1,3-dicarbonyl compounds or their equivalents.

Protocol 2: Condensation with a 1,3-Dicarbonyl Compound

This protocol describes a general procedure for the synthesis of substituted 3-(trifluoromethyl)pyrazolo[3,4-b]pyridines by reacting the title building block with a 1,3-dicarbonyl compound, such as acetylacetone.

Experimental Protocol: Synthesis of 4,6-Dimethyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3-(Trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Add acetylacetone (1.1 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights: The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups of acetylacetone to form an enaminone intermediate. Subsequent intramolecular cyclization onto the pyrazole ring, followed by dehydration, affords the aromatic pyrazolo[3,4-b]pyridine product. The regioselectivity of the cyclization is generally high, with the more electrophilic carbonyl group reacting first.

Diagram 2: Pyrazolo[3,4-b]pyridine Synthesis Workflow

Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.

N-Functionalization of the 4-Amino Group: Acylation

Direct functionalization of the 4-amino group through acylation provides access to a wide range of amide derivatives, which can be valuable final products or intermediates for further transformations.

Protocol 3: N-Acylation with Acetic Anhydride

This protocol details a straightforward method for the N-acetylation of 3-(Trifluoromethyl)-1H-pyrazol-4-amine.

Experimental Protocol: Synthesis of N-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide

-

Reaction Setup: Dissolve 3-(Trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Reagent Addition: Add triethylamine (1.2 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq.) at 0 °C (ice bath).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Self-Validating System: The formation of the amide can be easily confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a new singlet corresponding to the acetyl methyl group and a downfield shift of the pyrazole C5-H proton are indicative of the product. The IR spectrum will show a characteristic C=O stretching frequency for the amide bond.

Conclusion

3-(Trifluoromethyl)-1H-pyrazol-4-amine is a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and agrochemical development. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of key pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds, as well as for the direct functionalization of the amino group. The strategic use of this building block will undoubtedly continue to fuel the discovery of novel and potent bioactive molecules.

References

-

El-Sayed, M. A. A., & El-Kashef, H. S. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3518–3531. [Link]

-

Hong, S. S., & Lee, J. (2006). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 49(1), 189-196. [Link]

-

El-Enany, M. M., Kamel, M. M., & El-Sherbeny, M. A. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]

-

El-Malah, A. A., & El-Gendy, M. A. (2017). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Medicinal Chemistry, 17(13), 1205-1224. [Link]

-

Sviridova, L. A., Golovtsov, N. I., & Efremov, Y. Y. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

RSC. (2012). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2012). Synthesis and Reactions of New Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 49(5), 1081-1089. [Link]

-

Al-Zaydi, K. M. (2009). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 64(1), 93-98. [Link]

Sources

application of 3-(trifluoromethyl)-1H-pyrazol-4-amine in kinase inhibitor synthesis

Application Note: 3-(Trifluoromethyl)-1H-pyrazol-4-amine in Kinase Inhibitor Synthesis and Targeted Protein Degradation (PROTACs)

Introduction & Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) requires privileged scaffolds that balance geometric precision with metabolic stability. 3-(Trifluoromethyl)-1H-pyrazol-4-amine (and its N-methylated derivatives, such as CAS 1006436-44-7) has emerged as a critical building block in this domain [3].

The utility of this scaffold stems from the synergistic effects of its three primary structural features:

-

The Pyrazole Core: Acts as an ATP-competitive purine mimetic. Its nitrogen atoms serve as critical hydrogen-bond donors and acceptors, anchoring the molecule to the kinase hinge region.

-

The Trifluoromethyl (–CF₃) Group: Provides profound stereoelectronic benefits. It increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability. Furthermore, the strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the adjacent pyrazole NH, optimizing the thermodynamics of hinge binding while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the C3 position.

-

The C4-Amine Vector: Serves as a highly reactive synthetic handle. Because it points directly toward the solvent-exposed channel of the kinase ATP-binding pocket, it is the ideal attachment point for extending the molecule into specificity pockets (via amides/ureas) or attaching linker chains for PROTAC development [2][3].

Mechanistic Insights: Kinase Hinge Binding & PROTAC Integration

To understand the causality behind selecting this specific building block, one must analyze its spatial orientation within a target kinase, such as Tropomyosin receptor kinase A (TrkA), a high-affinity tyrosine kinase receptor implicated in chronic pain and cancer bone metastases[2].

When a 3-(trifluoromethyl)-1H-pyrazol-4-amine derivative enters the ATP-binding site, the pyrazole nitrogens form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the hinge region (e.g., Met/Leu residues). Concurrently, the bulky, lipophilic –CF₃ group rotates into the hydrophobic pocket (often termed the "gatekeeper" pocket), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect. The C4-amine is then free to be functionalized to reach the solvent boundary.

Diagram 1: Spatial orientation and binding causality of the pyrazole-4-amine core within a kinase.

In the context of targeted protein degradation, commercial suppliers explicitly classify this scaffold as a "Protein Degrader Building Block" [3]. The C4-amine is utilized to attach PEGylated or alkyl linkers, which are subsequently conjugated to an E3 ligase recruiting ligand (e.g., Thalidomide for CRBN, or VH032 for VHL).

Diagram 2: Logical workflow of PROTAC-mediated kinase degradation utilizing the pyrazole warhead.

Quantitative Data: Scaffold Comparison

To justify the selection of the fluorinated building block over its non-fluorinated counterpart, consider the comparative physicochemical properties outlined below. The substitution of a methyl group for a trifluoromethyl group fundamentally alters the molecule's pharmacokinetic profile.

| Property | 3-Methyl-1H-pyrazol-4-amine | 3-(Trifluoromethyl)-1H-pyrazol-4-amine | Causality / Impact on Drug Design |

| cLogP (Lipophilicity) | ~0.5 | ~1.8 | Higher lipophilicity drives stronger hydrophobic pocket binding and improves cell permeability. |

| Metabolic Half-Life | Low (Prone to oxidation) | High (Oxidation blocked) | The C-F bonds are highly resistant to CYP450 metabolism, extending in vivo half-life. |

| Pyrazole NH pKa | ~14.0 | ~11.5 | The electron-withdrawing –CF₃ group increases the acidity of the NH, strengthening its H-bond donor capacity to the kinase hinge. |

| Steric Volume | 16.8 ų | 42.6 ų | The larger volume of the –CF₃ group perfectly fills the gatekeeper pocket, increasing selectivity. |

Experimental Protocols

The following self-validating protocols detail the synthesis of the building block and its subsequent functionalization.

Protocol A: One-Pot Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Historically, synthesizing this core required multiple isolation steps (oxime intermediate isolation, subsequent reduction). The following optimized one-pot protocol utilizes glacial acetic acid to drive both nitrosation and cyclization seamlessly, achieving a >90% yield without the need for chromatography [1].

Materials:

-

Lithium 4,4,4-trifluoro-1-arylbutadionate (4.5 mmol)

-

Sodium nitrite (5.2 mmol)

-

Hydrazine hydrate (36.0 mmol)

-

Glacial acetic acid (3 mL)

-

Deionized water

Step-by-Step Methodology:

-

Nitrosation: Dissolve 4.5 mmol of lithium 4,4,4-trifluoro-1-arylbutadionate in 3 mL of glacial acetic acid in a single reactor. Cool the solution to 10–20°C.

-

Reagent Addition: Slowly add a solution of 0.36 g (5.2 mmol) of sodium nitrite dissolved in 3 mL of water, maintaining vigorous stirring. Causality: Acetic acid acts as both the solvent and the acid catalyst, facilitating the rapid formation of the oxime intermediate while preventing side reactions.

-

Incubation: Stir the reaction mass for 1 hour at room temperature.

-

Cyclization & Reduction: Add 1.8 g (36.0 mmol) of hydrazine hydrate dropwise. Stir for 3 hours, then allow the reaction to stand at room temperature for 20 hours. Causality: Hydrazine serves a dual chemical purpose here—it condenses with the dicarbonyl to close the pyrazole ring, and the excess acts as a reducing agent to convert the intermediate nitroso group into the target C4-amine.

-

Self-Validating Isolation: The target compound will spontaneously precipitate from the reaction mixture. Filter the precipitate, wash thoroughly with water on the filter, and dry in air.

-

Yield: ~93% (e.g., 0.95 g of a yellow powder, melting point 123-125 °C)[1].

Protocol B: Urea Linkage Formation for TrkA Inhibitors / PROTACs

To utilize the C4-amine for TrkA inhibition or PROTAC linker attachment, a urea bond is highly favored due to its metabolic stability and rigidity [2].

Materials:

-

3-(Trifluoromethyl)-1H-pyrazol-4-amine derivative (1.0 eq)

-

Triphosgene (0.4 eq) or relevant Isocyanate (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: If using an amine-terminated PROTAC linker, dissolve triphosgene in anhydrous DCM at 0°C. Add the linker amine and DIPEA dropwise to form the isocyanate intermediate in situ.

-

Coupling: Add the 3-(trifluoromethyl)-1H-pyrazol-4-amine derivative to the reaction mixture. Causality: The reduced nucleophilicity of the C4-amine (due to the electron-withdrawing –CF₃ group) requires the use of highly reactive electrophiles like isocyanates rather than standard carboxylic acid coupling reagents (e.g., HATU).

-

Progression: Warm the reaction to room temperature and stir for 4–6 hours under an inert atmosphere. Monitor via LC-MS.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to isolate the target kinase inhibitor or PROTAC precursor.

References

- Title: Method of producing 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine (Patent RU2642924C1)

- Title: Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (Patent PT2920166T)

- Title: 1-Methyl-3-(trifluoromethyl)

Synthetic Routes to Bioactive Molecules Using 3-(Trifluoromethyl)-1H-pyrazol-4-amine

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, dramatically altering lipophilicity, metabolic stability, and target binding affinity. Among these privileged scaffolds, 3-(trifluoromethyl)-1H-pyrazol-4-amine (and its derivatives, such as the 5-phenyl analog) has emerged as a critical building block. This application note details the optimized synthesis of this core intermediate and provides validated protocols for its downstream diversification into two distinct therapeutic classes: antimycobacterial pyrazolo-1,2,3-triazole hybrids via click chemistry, and TrkA kinase inhibitors for pain management.

By detailing the mechanistic causality behind each reagent choice and providing self-validating analytical checkpoints, this guide serves as an authoritative resource for medicinal chemists and process development scientists.

Core Synthesis: 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

The traditional synthesis of highly substituted pyrazoles often suffers from poor regioselectivity and requires harsh conditions. The protocol below utilizes a highly efficient, single-solvent cascade reaction starting from a lithium diketonate, avoiding the isolation of unstable intermediates [1].

Mechanistic Rationale

-

Lithium Enolate Precursor: Utilizing lithium 4,4,4-trifluoro-1-phenylbutadionate instead of the neutral 1,3-diketone increases the nucleophilicity of the active methylene, allowing nitrosation to occur rapidly at lower temperatures (10–16 °C).

-

Glacial Acetic Acid: Serves a dual purpose as both the solvent and the acid catalyst required for the generation of the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite.

-

Catalytic Hydrogenation: The reduction of the nitroso intermediate to the amine is performed using H₂ and Pd/C. This avoids the use of dissolving metal reductions (e.g., SnCl₂/HCl), which complicate workup and risk dechlorination if halogenated substituents are present on the phenyl ring.

Protocol: Step-by-Step Methodology

Step A: Nitrosation and Pyrazole Ring Closure

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 4.5 mmol of lithium 4,4,4-trifluoro-1-phenylbutadionate in 3 mL of glacial acetic acid. Cool the mixture to 10–16 °C.

-

Nitrosation: Dissolve 5.2 mmol of sodium nitrite (NaNO₂) in 3 mL of deionized water. Add this dropwise to the enolate solution under vigorous stirring.

-

Self-Validation Checkpoint: The solution will transition to a deep yellow/orange color, indicating the formation of the oxime intermediate. Stir for exactly 1 hour.

-

-

Cyclization: While maintaining the temperature at 10–16 °C, add an 8-fold excess (36.0 mmol) of hydrazine hydrate dropwise.

-

Causality: The massive excess of hydrazine ensures rapid cyclization over competing side reactions and neutralizes the acetic acid.

-

-

Maturation & Isolation: Remove the ice bath and stir at room temperature for 20 hours. Filter the resulting yellow precipitate, wash thoroughly with cold water to remove residual hydrazine/acetate salts, and air-dry to yield 4-nitroso-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Step B: Reduction to the Amine

-

Hydrogenation: Dissolve the nitroso intermediate in absolute ethanol. Add 10% Pd/C catalyst (10 wt% relative to the substrate).

-

Reaction: Pressurize the reaction vessel with hydrogen gas to 50 psi (3.5 bar) and agitate for 7.5 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (orange spot, Rf ~0.6) will disappear, replaced by a highly polar, UV-active amine spot (Rf ~0.2). Hydrogen uptake will cease when complete.

-

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol. Concentrate the filtrate in vacuo to yield the target 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a pale yellow powder (Yield: ~93%, m.p. 123-125 °C) [1].

Synthetic workflow for 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine from diketonates.

Application Note 1: Antimycobacterial Pyrazolo-1,2,3-Triazole Hybrids

Tuberculosis remains a global health crisis, necessitating novel scaffolds that bypass existing resistance mechanisms. Fusing the fluorinated pyrazole core with a 1,2,3-triazole moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields highly potent antimycobacterial agents [2].

Protocol: Click Chemistry Workflow

Step A: Chloroacetylation

-

Dissolve 3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C.

-

Causality: Et₃N acts as an acid scavenger. Without it, the HCl generated would protonate the weakly nucleophilic pyrazole amine, halting the reaction.

-

-